molecular formula C12H15ClN2O3S B6086269 2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide

2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide

Cat. No. B6086269
M. Wt: 302.78 g/mol
InChI Key: SFCMHHMITVWLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide involves the inhibition of the activity of certain enzymes and proteins. It has been found to bind to the active site of carbonic anhydrases, preventing the conversion of carbon dioxide to bicarbonate ion. This leads to a decrease in the pH of the surrounding tissue, which can have various physiological effects.
Biochemical and Physiological Effects:
2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. This compound has also been found to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the function of these molecules in a more precise manner. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide. One area of interest is the development of this compound as a potential anti-cancer drug. Further research is needed to determine its efficacy and safety in vivo. Another area of interest is the study of its anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases. Additionally, the development of more specific and potent inhibitors of carbonic anhydrases may lead to the discovery of novel therapeutic agents for a variety of diseases.

Synthesis Methods

The synthesis of 2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclopentylamine in the presence of a suitable acid catalyst. The resulting intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to yield 2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide.

Scientific Research Applications

2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide is widely used in scientific research as a tool to study the function of certain enzymes and proteins. It has been found to inhibit the activity of various enzymes, including carbonic anhydrases, which are involved in the regulation of pH in the body. This compound has also been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

properties

IUPAC Name

2-chloro-5-(cyclopentylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c13-11-6-5-9(7-10(11)12(14)16)19(17,18)15-8-3-1-2-4-8/h5-8,15H,1-4H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCMHHMITVWLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(cyclopentylamino)sulfonyl]benzamide

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